2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
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Overview
Description
2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrolidine ring, a sulfonyl group, a benzoyl group, a piperazine ring, and a thiophene ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrrolidin-1-ylsulfonylbenzoyl intermediate, followed by its reaction with piperazine and subsequent coupling with thiophene-2-yl ethanone. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
- 2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(pyridin-2-yl)ethanone oxalate
Uniqueness
Compared to similar compounds, 2-(4-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate stands out due to the presence of the thiophene ring, which can impart unique electronic and steric properties. This structural feature may influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.
Properties
IUPAC Name |
oxalic acid;2-[4-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperazin-1-yl]-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2.C2H2O4/c25-19(20-4-3-15-29-20)16-22-11-13-23(14-12-22)21(26)17-5-7-18(8-6-17)30(27,28)24-9-1-2-10-24;3-1(4)2(5)6/h3-8,15H,1-2,9-14,16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEUHTWKQPOLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC(=O)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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